Lipophilicity Advantage: Lower Computed LogP vs. the 4-Trifluoromethyl Analog
The target compound has a computed XLogP3-AA of 2.9. The 4-trifluoromethyl analog, N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, has a computed XLogP3-AA of 3.6 [1]. The target compound is therefore significantly less lipophilic. This is a critical differentiator for researchers seeking a more polar lead-like compound or aiming to minimize lipophilicity-driven off-target binding. Data are computed values from authoritative sources.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: 3.6 |
| Quantified Difference | Δ = -0.7 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity is generally correlated with improved aqueous solubility and a reduced risk of promiscuous off-target binding, which is a key selection criterion for lead compound libraries.
- [1] PubChem. (2025). Compound Summary for CID 71787101 (Target) and CID 71787104 (4-trifluoromethyl analog). National Center for Biotechnology Information. View Source
